methyl 5-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethoxyphenyl groups and a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE typically involves multi-step organic reactions. One common approach is the condensation of 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole with methyl 2-furoate under specific conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The aromatic rings and the pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings or the pyrazole core.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique chemical properties may allow it to interact with biological targets, potentially leading to new therapeutic agents.
Mechanism of Action
The mechanism by which METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and furoate esters, such as:
- 3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
- Methyl 2-furoate
- Other substituted pyrazoles with varying aromatic substituents .
Uniqueness
What sets METHYL 5-{[3,5-BIS(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-1-YL]METHYL}-2-FUROATE apart is its specific combination of functional groups, which may confer unique reactivity and properties.
Properties
Molecular Formula |
C26H26N2O7 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C26H26N2O7/c1-30-21-9-6-16(12-24(21)32-3)19-14-20(17-7-10-22(31-2)25(13-17)33-4)28(27-19)15-18-8-11-23(35-18)26(29)34-5/h6-14H,15H2,1-5H3 |
InChI Key |
QHGKACSYQPGUBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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